

# NVP-BVB808: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BVB808

Cat. No.: B10847378

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the chemical properties, biological activity, and experimental protocols related to the selective JAK2 inhibitor, NVP-**BVB808**.

## Chemical Structure and Properties

NVP-**BVB808** is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its chemical and physical properties are summarized in the table below.

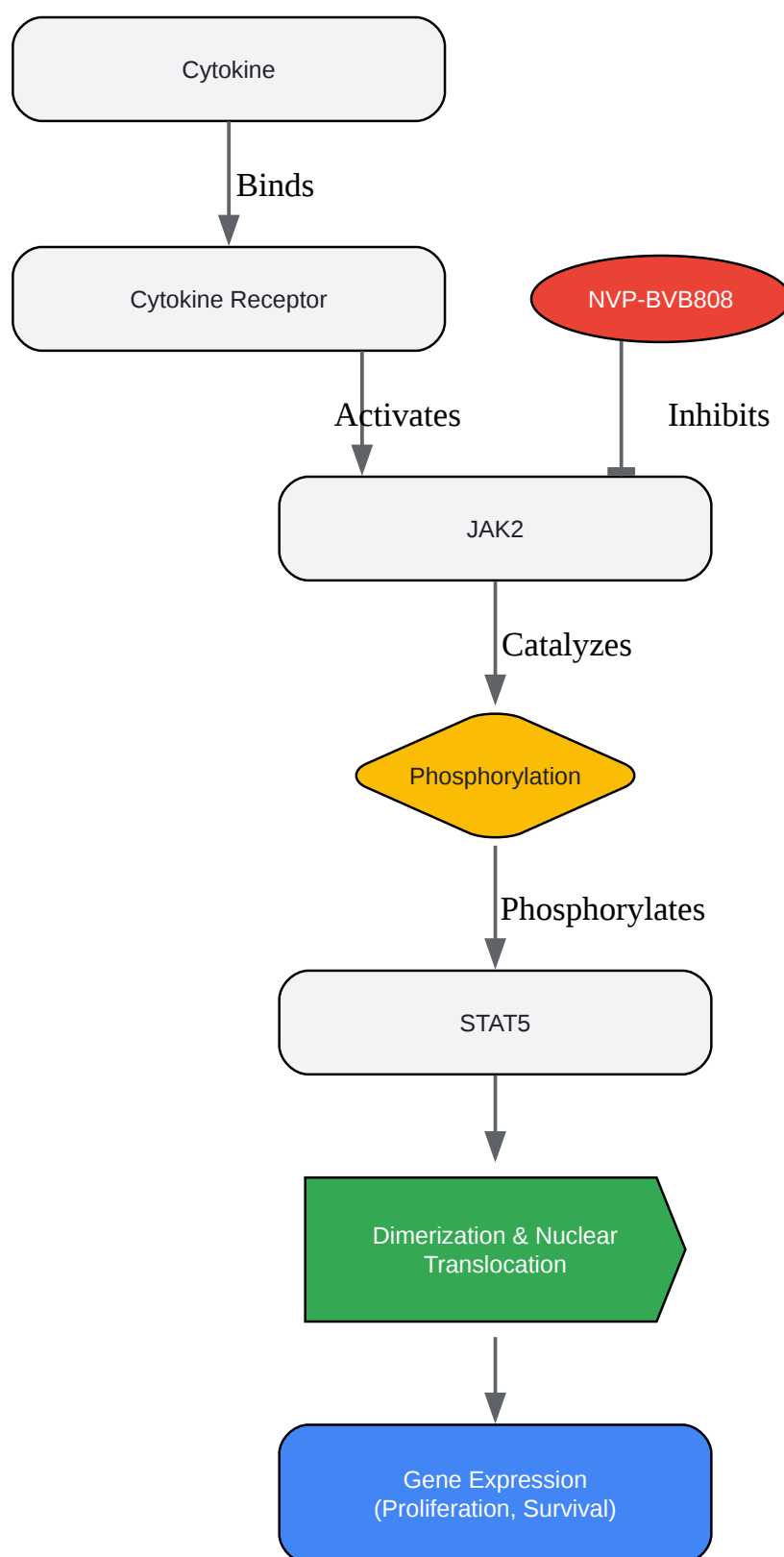
Property	Value	Reference
IUPAC Name	7-(3,5-difluoro-4-(morpholinomethyl)phenyl)-N-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine	[1]
Chemical Formula	C28H32F2N8O	[1]
Molecular Weight	534.61 g/mol	[1]
Appearance	Solid powder	[1]
SMILES	<chem>C[C@@H]1N--INVALID-LINK--CN(C2=CC=C(NC3=NC=C4C(N(C5=CC(F)=C(CN6CCOCC6)C(F)=C5)C=C4)=N3)C=N2)C1</chem>	[1]
CAS Number	1180158-99-9	[1]
Storage	Dry, dark, and at 0-4°C for short term or -20°C for long term.	[1]

## Biological Activity and Mechanism of Action

NVP-**BVB808** is a selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways regulating hematopoiesis.[1] Mutations in the JAK2 gene are associated with various myeloproliferative neoplasms (MPNs).[1]

## Mechanism of Action

NVP-**BVB808** functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain. This prevents the phosphorylation of JAK2 and its downstream signaling targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[2][3] The inhibition of the JAK2/STAT5 signaling pathway ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cells harboring activating JAK2 mutations.[2][3]



[Click to download full resolution via product page](#)

**Figure 1:** Simplified JAK2/STAT5 signaling pathway and the inhibitory action of NVP-BVB808.

## In Vitro Efficacy and Selectivity

Biochemical and cellular assays have demonstrated the potency and selectivity of NVP-**BVB808**.

Target/Cell Line	Assay Type	IC50 / GI50 (nM)	Reference
JAK2	Biochemical Assay	0.35 ± 0.03	[2]
SET-2 (JAK2 V617F)	Cell Proliferation	32	[2]
CHRF-288-11 (JAK2 T875N)	Cell Proliferation	Lower than SET-2 and UKE-1	[2]
UKE-1 (JAK2 V617F)	Cell Proliferation	Higher than SET-2 and CHRF-288-11	[2]

NVP-**BVB808** exhibits approximately 10-fold selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).<sup>[2][3]</sup> Studies on BCR-ABL-positive cell lines showed a reduction in proliferation, but with half-maximal growth-inhibitory values greater than 1 µM.<sup>[2]</sup>

## Experimental Protocols

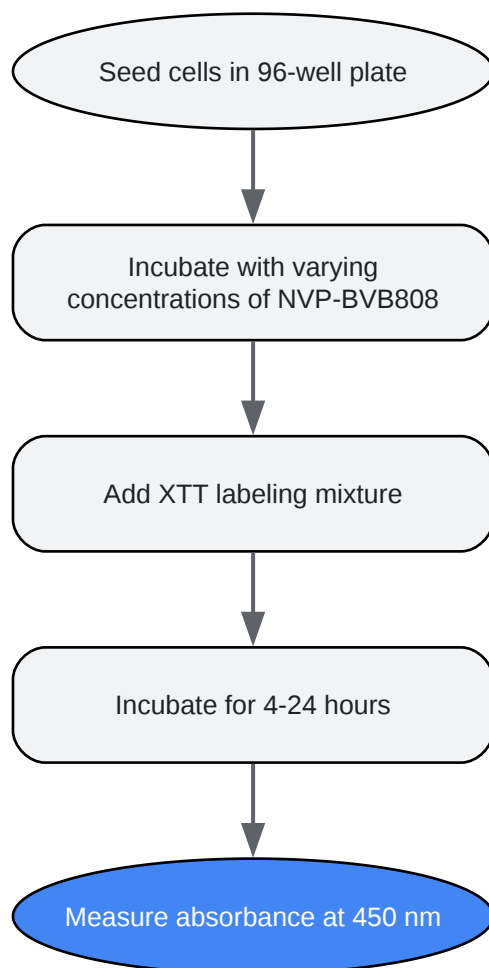
This section details the methodologies for key experiments cited in the literature for the evaluation of NVP-**BVB808**.

### Cell Lines and Culture

- JAK2-mutant cell lines: SET-2 (JAK2 V617F), UKE-1 (JAK2 V617F), CHRF-288-11 (JAK2 T875N)<sup>[2]</sup>
- BCR-ABL-positive cell lines: K-562, LAMA-84, BV-173, KCL-22<sup>[2]</sup>
- Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### Cell Proliferation Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for a typical XTT cell proliferation assay.

- Seed cells in a 96-well plate at an appropriate density.
- Treat the cells with a serial dilution of NVP-**BVB808** and incubate for 72 hours.[2]
- Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture to each well.
- Incubate the plate for 4 to 24 hours at 37°C.

- Measure the absorbance of the samples using a spectrophotometer at a wavelength of 450 nm.
- The half-maximal growth-inhibitory (GI50) values are calculated from the dose-response curves.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

- Treat cells with NVP-**BVB808** for a specified period (e.g., 72 hours).[2]
- Harvest the cells and wash with cold phosphate-buffered saline (PBS).
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

## Western Blotting for STAT5 Phosphorylation

This technique is used to assess the phosphorylation status of STAT5, a direct downstream target of JAK2.

- Treat cells with NVP-**BVB808** for a short period (e.g., 30 minutes to 2 hours).[2]
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Pharmacokinetics and ADME

Currently, there is limited publicly available information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties of NVP-**BVB808**. Further studies are required to characterize these parameters.

## Conclusion

NVP-**BVB808** is a highly potent and selective JAK2 inhibitor with demonstrated efficacy in preclinical models of hematological malignancies driven by JAK2 mutations. The provided technical information and experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Further research into its pharmacokinetic and in vivo efficacy is warranted to fully elucidate its clinical utility.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NVP-BVB808: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10847378#nvp-bvb808-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)